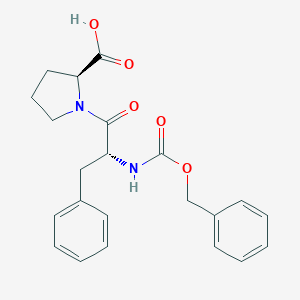

Z-D-Phe-Pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMUASKUOLVIO-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216721 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17460-56-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17460-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Z-D-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Z-D-Phe-Pro-OH, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited publicly available data on its specific biological activity and experimental protocols, this document focuses on the foundational chemical information and provides a generalized framework for its synthesis based on established peptide chemistry principles.

Chemical Structure and Identification

This compound, systematically named (2S)-1-[(2R)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a protected dipeptide. It consists of a D-phenylalanine (D-Phe) residue and a proline (Pro) residue. The N-terminus of the D-phenylalanine is protected by a benzyloxycarbonyl (Z) group.

Molecular Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17460-56-9 |

| Molecular Formula | C₂₂H₂₄N₂O₅ |

| Molecular Weight | 396.44 g/mol |

| Canonical SMILES | C1C--INVALID-LINK--NC(=O)OCC3=CC=CC=C3">C@HC(=O)O |

| InChI Key | SLQMUASKUOLVIO-MOPGFXCFSA-N |

| Synonyms | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-; this compound; (2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 99.8 Ų |

| LogP (o/w) | 2.6 |

Note: These values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, its synthesis can be achieved through standard peptide coupling methodologies. Below is a generalized protocol based on solution-phase peptide synthesis.

3.1. General Solution-Phase Synthesis of this compound

This protocol involves the coupling of N-terminally protected Z-D-Phenylalanine with the free amine of Proline methyl ester, followed by saponification of the methyl ester.

Materials:

-

Z-D-Phenylalanine (Z-D-Phe-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

Procedure:

Step 1: Coupling of Z-D-Phe-OH and H-Pro-OMe

-

Dissolve Z-D-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

In a separate flask, suspend L-Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and free the amine. Stir for 15-30 minutes at room temperature.

-

Add the solution from step 2 to the solution from step 1.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-D-Phe-Pro-OMe.

-

Purify the crude product by flash column chromatography if necessary.

Step 2: Saponification of Z-D-Phe-Pro-OMe

-

Dissolve the purified Z-D-Phe-Pro-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (1.5 - 2.0 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization or chromatography.

Figure 2: Generalized Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. As a protected dipeptide, it is primarily utilized as a building block in the synthesis of more complex peptides and peptidomimetics. Its biological effects would be highly dependent on the final structure of the molecule it is incorporated into.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established structural and basic chemical properties. While it serves as a valuable intermediate in peptide synthesis, its intrinsic biological activity remains uncharacterized. Future research efforts could focus on:

-

Experimental determination of physicochemical properties: Acquiring experimental data for properties such as melting point, solubility in various solvents, and pKa would be valuable for its application in synthesis and for computational modeling.

-

Development and optimization of synthesis protocols: Detailed and optimized protocols, including solid-phase synthesis approaches, would facilitate its efficient production.

-

Biological screening: A comprehensive biological screening of this compound against various cellular and molecular targets could uncover potential biological activities. This could include assays for enzyme inhibition, receptor binding, and effects on cell signaling pathways.

This guide provides the core information currently available for this compound and lays the groundwork for future investigations into its potential applications in drug discovery and development.

Z-D-Phe-Pro-OH chemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the dipeptide Z-D-Phe-Pro-OH (N-Benzyloxycarbonyl-D-phenylalanyl-L-proline). This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology.

Core Chemical Properties

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus of the D-phenylalanine residue protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for controlled peptide synthesis.

| Property | Value | Source |

| CAS Number | 17460-56-9 | [1][2] |

| Molecular Formula | C22H24N2O5 | Inferred from structure |

| Molecular Weight | 400.44 g/mol | Inferred from structure |

| Synonyms | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-; this compound | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is typically achieved through standard solution-phase or solid-phase peptide synthesis methodologies. Below is a representative solution-phase synthesis protocol.

Materials and Reagents:

-

Z-D-Phe-OH (N-Benzyloxycarbonyl-D-phenylalanine)

-

H-Pro-OH (L-proline)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Experimental Workflow:

References

Z-D-Phe-Pro-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Z-D-Phe-Pro-OH, a dipeptide derivative of significant interest in biochemical and pharmaceutical research. Due to the limited availability of public data on this compound, this guide also provides relevant context on its parent compound, Z-D-Phe-OH, to offer broader insights into its potential applications and characteristics.

Core Compound Data: this compound

This compound, with the systematic name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline, is a protected dipeptide. The Z-group, a benzyloxycarbonyl group, serves as a common amine protecting group in peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 17460-56-9 | Internal Search |

| Molecular Weight | 396.44 g/mol | Internal Search |

| Molecular Formula | C22H24N2O5 | Internal Search |

Contextual Data: The Precursor Z-D-Phe-OH

Applications in Research and Development

Z-D-Phe-OH is utilized as a fundamental component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its incorporation into peptide chains can influence the resulting molecule's interaction with biological systems, making it a valuable tool in the design of selective inhibitors and chiral auxiliaries for asymmetric synthesis.

Experimental Workflows and Logical Relationships

To facilitate a conceptual understanding of how a protected dipeptide like this compound is utilized in research, the following diagrams illustrate a generalized experimental workflow for peptide synthesis and a logical relationship diagram for its potential research applications.

Caption: Generalized workflow for the synthesis of a dipeptide.

Caption: Logical relationships of potential research applications.

Benzyloxycarbonyl-D-phenylalanyl-proline: A Core Component in Synthetic Peptide Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Benzyloxycarbonyl-D-phenylalanyl-proline, often abbreviated as Z-D-Phe-Pro-OH, is a dipeptide derivative that holds a significant place in the field of peptide chemistry and drug discovery. Its unique structural characteristics, combining the bulky, hydrophobic D-phenylalanine residue with the conformationally restricted proline, make it a valuable building block in the synthesis of complex peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial N-terminal protecting group, a foundational technology in peptide synthesis that allows for the controlled, stepwise assembly of amino acid sequences. This technical guide delves into the core aspects of benzyloxycarbonyl-D-phenylalanyl-proline, including its historical context within peptide synthesis, available data, and its role in the development of bioactive molecules.

While a specific, detailed historical account of the initial discovery of benzyloxycarbonyl-D-phenylalanyl-proline is not prominently documented in scientific literature, its existence is a direct consequence of the development of peptide chemistry. The introduction of the benzyloxycarbonyl protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field, making the systematic synthesis of peptides with defined sequences possible. The synthesis of dipeptides like this compound would have been a logical step in the exploration and application of this new methodology, serving as a model system and a precursor for larger peptides.

Physicochemical Data

The individual components of benzyloxycarbonyl-D-phenylalanyl-proline are well-characterized. The following table summarizes key quantitative data for the parent N-protected amino acid, N-benzyloxycarbonyl-D-phenylalanine.

| Property | Value | Reference |

| N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) | ||

| CAS Number | 2448-45-5 | [1][2] |

| Molecular Formula | C₁₇H₁₇NO₄ | [1][2] |

| Molecular Weight | 299.32 g/mol | [1] |

| Melting Point | 84 - 94 °C | [2] |

| Appearance | White powder | [2] |

| Optical Rotation | [α]²⁰/D = -5 ± 1.5° (c=2 in AcOH) | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Experimental Protocols

The synthesis of benzyloxycarbonyl-D-phenylalanyl-proline would typically follow standard peptide coupling procedures. While a specific protocol for this exact dipeptide is not detailed in the immediate search results, a general experimental workflow can be constructed based on established methods.

General Synthesis Workflow for this compound

This protocol outlines the coupling of N-benzyloxycarbonyl-D-phenylalanine with a proline ester, followed by deprotection of the ester to yield the final dipeptide acid.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Activation of Z-D-Phe-OH: N-benzyloxycarbonyl-D-phenylalanine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC), and an additive to suppress racemization, like 1-hydroxybenzotriazole (HOBt), are added at 0°C to form an activated ester intermediate.

-

Coupling with Proline Ester: A proline ester (e.g., proline methyl ester hydrochloride) and a base (e.g., triethylamine) are added to the reaction mixture. The reaction is typically stirred at 0°C for a few hours and then at room temperature overnight.

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, water, and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Ester Deprotection (Saponification): The protected dipeptide ester is dissolved in a suitable solvent (e.g., methanol/water mixture), and a stoichiometric amount of a base, such as sodium hydroxide, is added. The reaction is monitored by thin-layer chromatography until the starting material is consumed.

-

Purification: The reaction mixture is acidified, and the product is extracted into an organic solvent. The final product, benzyloxycarbonyl-D-phenylalanyl-proline, is purified by crystallization or column chromatography.

Role in Drug Discovery and Biological Systems

Dipeptides containing proline and hydrophobic residues are of significant interest in drug discovery, often serving as scaffolds for enzyme inhibitors. Proline's rigid structure can impart specific conformations to peptides, which can be crucial for binding to the active sites of enzymes.

While specific biological activities for this compound are not extensively reported, related proline-containing dipeptides are known to inhibit enzymes such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV) .[3][4] These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential.

For instance, inhibitors of prolyl endopeptidase have been investigated for their potential anti-amnesic effects.[3] The general structure of a dipeptide inhibitor often involves a proline or proline-like moiety at the P1 position and a hydrophobic group at the P2 position, a motif present in this compound.

The logical relationship for the investigation of such dipeptides as enzyme inhibitors can be visualized as follows:

Caption: Logical framework for developing dipeptide enzyme inhibitors.

Conclusion

Benzyloxycarbonyl-D-phenylalanyl-proline is a foundational dipeptide in the realm of synthetic peptide chemistry. Its importance stems from the pioneering work on amino acid protecting groups, which enabled the rational synthesis of peptides. While the specific discovery of this dipeptide is not a landmark event in itself, its utility as a building block and a potential scaffold for enzyme inhibitors underscores its continued relevance. For researchers in drug development, understanding the synthesis and properties of such core peptide structures is essential for the design and creation of novel therapeutic agents. The principles applied in the synthesis and potential application of this compound are emblematic of the broader strategies employed in modern medicinal chemistry.

References

- 1. Z-D-Phe-OH | 2448-45-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]

- 4. Frontiers | The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis [frontiersin.org]

Z-D-Phe-Pro-OH: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Phe-Pro-OH is a synthetic dipeptide composed of N-terminally protected D-phenylalanine and proline. While specific research on this compound is limited, its constituent amino acids and structural properties suggest significant potential across various research domains. The incorporation of a D-amino acid inherently confers resistance to enzymatic degradation, making it an attractive candidate for developing stable peptide-based therapeutics. This guide provides an in-depth overview of the potential research applications of this compound, inferred from the known biological activities of its components and related dipeptides. It includes detailed hypothetical experimental protocols, potential quantitative data, and visualizations of experimental workflows and signaling pathways to stimulate further investigation into this promising molecule.

Introduction to this compound

This compound, with the CAS number 17460-56-9, is a dipeptide derivative. Its structure consists of D-phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Z) group, linked to a proline residue. The presence of the D-enantiomer of phenylalanine is a key feature, as D-amino acids can enhance the stability and bioavailability of peptides by making them resistant to degradation by proteases[1][2]. Proline's unique cyclic structure introduces conformational rigidity, often inducing turns in peptide chains, which can be crucial for specific receptor binding[3][4]. The Z-group is a common protecting group in peptide synthesis, which can be removed under specific conditions to yield the free N-terminus[5][6].

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H24N2O5 | |

| Molecular Weight | 396.44 g/mol | |

| CAS Number | 17460-56-9 | |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Inferred |

Potential Research Applications

Based on the properties of D-phenylalanine, proline, and related dipeptides, this compound could be investigated for the following applications:

Anticancer Agent

Dipeptides containing phenylalanine have been explored for their anticancer properties. The presence of D-phenylalanine in this compound could enhance its stability in biological systems, allowing for sustained activity. Proline's structural influence might facilitate specific interactions with cancer cell surface receptors or intracellular targets.

Hypothetical Mechanism of Action: this compound could potentially induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades, similar to other phenylalanine-containing peptides.

Antimicrobial Peptide Mimetic

The incorporation of D-amino acids is a known strategy to improve the efficacy of antimicrobial peptides by increasing their resistance to bacterial proteases[1][7]. This compound could serve as a scaffold for developing novel antimicrobial agents.

Hypothetical Mechanism of Action: The dipeptide could disrupt bacterial cell membranes through hydrophobic and electrostatic interactions, leading to cell lysis.

Neurological and Pain Research

D-phenylalanine is known to inhibit enzymes that break down endorphins, potentially leading to analgesic effects. Investigating this compound in models of pain and neurological disorders could be a fruitful area of research.

Hypothetical Mechanism of Action: By inhibiting enkephalinase, this compound could increase the levels of endogenous opioids, leading to pain relief.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential applications of this compound.

Synthesis and Characterization of this compound

Objective: To synthesize and confirm the identity and purity of this compound.

Methodology:

-

Synthesis (Solution-Phase):

-

Dissolve Z-D-Phe-OH and a coupling agent (e.g., DCC/HOBt) in an appropriate solvent (e.g., DMF).

-

Add proline methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

-

Stir at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, filter the reaction mixture and purify the crude product by column chromatography.

-

Saponify the methyl ester using LiOH to obtain the final product, this compound.

-

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight using ESI-MS.

-

NMR Spectroscopy: Confirm the structure using 1H and 13C NMR.

-

HPLC: Determine the purity of the final compound.

-

References

The Strategic Role of Z-D-Phe-Pro-OH as a Dipeptide Mimetic in Thrombin Inhibitor Scaffolding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Phe-Pro-OH, a protected dipeptide, serves as a critical structural cornerstone in the design and synthesis of potent and selective peptidomimetic inhibitors of thrombin, a key serine protease in the coagulation cascade. While not a potent inhibitor in its own right, the D-phenylalanine-proline (D-Phe-Pro) motif acts as a highly effective dipeptide mimetic, directing the binding of more complex inhibitors to the active site of thrombin. This technical guide elucidates the role of this compound as a foundational building block, summarizing its application in the synthesis of advanced thrombin inhibitors, detailing relevant experimental protocols, and visualizing the pertinent biological and experimental pathways.

Introduction: The Significance of Dipeptide Mimetics in Thrombin Inhibition

Thrombin is a central enzyme in hemostasis and thrombosis. Its dysregulation is implicated in numerous cardiovascular pathologies, making it a prime target for anticoagulant therapies. The development of small molecule inhibitors that can mimic the natural substrates of thrombin is a key strategy in drug discovery. The D-Phe-Pro dipeptide sequence has been identified as a crucial recognition element for thrombin's active site. This compound, with its benzyloxycarbonyl (Z) protecting group, provides a stable and versatile starting point for the synthesis of sophisticated thrombin inhibitors.

This compound in the Synthesis of Peptidomimetic Thrombin Inhibitors

This compound is frequently utilized as a key intermediate in the synthesis of complex thrombin inhibitors. Its primary role is to introduce the D-Phe-Pro dipeptide mimetic core, which is then elaborated with other functionalities, such as boroarginine or other reactive groups that interact with the catalytic residues of thrombin.

Quantitative Data of Thrombin Inhibitors Derived from this compound

The following table summarizes the inhibitory activities of representative thrombin inhibitors synthesized using this compound as a starting material. It is important to note that the inhibitory potency is a feature of the final molecule, not of this compound itself.

| Inhibitor Name | Structure | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Ac-(D)Phe-Pro-boroArg-OH | Acetyl-(D)Phe-Pro-boroArginine-OH | Thrombin | 41 pM[1] | [1] |

| Boc-(D)Phe-Pro-boroArg-OH | Boc-(D)Phe-Pro-boroArginine-OH | Thrombin | 3.6 pM[1] | [1] |

| H-(D)Phe-Pro-boroArg-OH | (D)Phe-Pro-boroArginine-OH | Thrombin | < 1 pM[1] | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of thrombin inhibitors using this compound.

Synthesis of a Peptidomimetic Thrombin Inhibitor: A Representative Protocol

This protocol describes the coupling of this compound with a subsequent amino acid derivative, a common step in the synthesis of more complex inhibitors.[1][2][3]

Materials:

-

This compound

-

H-Arg(NO₂)-CH₂Cl (or other desired amino acid derivative)

-

N-methylmorpholine (NMM)

-

Isobutylchloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve this compound and an equimolar amount of N-methylmorpholine in anhydrous THF and cool the solution to -20°C.[2][3]

-

To this solution, add a solution of isobutylchloroformate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -20°C.

-

Stir the reaction mixture for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of the amino acid derivative (e.g., H-Arg(NO₂)-CH₂Cl) in THF.

-

Add the solution of the amino acid derivative to the mixed anhydride solution at -25°C.[2][3]

-

Adjust the pH of the reaction mixture to 9-10 by the addition of triethylamine.

-

Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform).[1]

Thrombin Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

Synthesized inhibitor compound

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the inhibitor to the wells containing thrombin and incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Visualization of Pathways and Workflows

Thrombin's Role in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the blood coagulation cascade, the pathway targeted by inhibitors derived from this compound.

Caption: Thrombin's central role in the coagulation cascade.

Experimental Workflow for Inhibitor Synthesis and Evaluation

This diagram outlines the general workflow from the starting material this compound to the biological evaluation of the final inhibitor.

Caption: Workflow for synthesis and evaluation of inhibitors.

Conclusion

This compound is a pivotal molecule in the field of antithrombotic drug discovery. Its significance lies not in its intrinsic biological activity, but in its role as a high-fidelity dipeptide mimetic of a key thrombin recognition motif. By providing a structurally pre-organized and synthetically tractable starting point, this compound enables the construction of highly potent and selective thrombin inhibitors. The experimental protocols and conceptual frameworks presented in this guide underscore the strategic importance of this dipeptide mimetic in the ongoing development of novel anticoagulant therapies. The continued exploration of inhibitors built upon the this compound scaffold holds significant promise for addressing the unmet needs in the management of thrombotic disorders.

References

The Strategic Incorporation of D-Phenylalanine in Peptide Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their inherent susceptibility to enzymatic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, with D-amino acids, the enantiomers of the naturally occurring L-amino acids, being a primary focus. This technical guide delves into the biological significance of incorporating D-phenylalanine into peptide sequences. The substitution of L-phenylalanine with its D-isoform can profoundly influence a peptide's stability, bioactivity, and overall therapeutic efficacy. This guide provides an in-depth analysis of the core benefits, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Enhanced Enzymatic Stability: The Cornerstone of D-Phenylalanine Incorporation

The primary driver for substituting L-amino acids with their D-counterparts is to enhance resistance to proteolysis.[1] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid, such as D-phenylalanine, at a cleavage site disrupts this recognition, thereby prolonging the peptide's half-life in biological fluids.[1]

Quantitative Analysis of Enzymatic Stability

The impact of D-phenylalanine on peptide stability is quantifiable through in vitro serum stability assays. While comprehensive comparative data across a wide range of peptides is not always readily available in a standardized format, the following table summarizes representative findings from studies investigating the effect of D-amino acid substitution on peptide half-life.

| Peptide Sequence | Amino Acid at Position X | Matrix | Half-life (t½) | Reference |

| Kn2-7 | L-amino acids | 25% Human Serum | ~1.5 hours (estimated from <1% remaining at 24h) | [2] |

| dKn2-7 | D-amino acids | 25% Human Serum | > 24 hours (78.5% remaining at 24h) | [2] |

| VH434 | L-amino acids | Not Specified | 1.16 hours | [3] |

| VH445 | D-amino acids | Not Specified | 3.03 hours | [3] |

Impact on Receptor Binding and Bioactivity

The introduction of D-phenylalanine can have varied and sometimes unpredictable effects on a peptide's biological activity. The stereochemistry of an amino acid is crucial for its interaction with target receptors. While in some cases, the substitution can lead to a decrease in binding affinity due to altered conformation, in other instances, it can enhance affinity or alter selectivity.

Quantitative Analysis of Receptor Binding Affinity

The following table presents data on the receptor binding affinities of various peptide analogs, some of which contain D-phenylalanine, highlighting the nuanced effects of this modification.

| Peptide/Analog | Receptor | Binding Affinity (IC50 or Ki) | Reference |

| [D-Ala2]deltorphin I | δ-opioid receptor | - | [4] |

| [D-Ala2,Phe(p-NCS)3]deltorphin I | δ-opioid receptor | IC50 = 83 nM | [4] |

| [D-Ala2,Phe(p-NH2)5]deltorphin I | δ-opioid receptor | IC50 = 32 nM | [4] |

| Endomorphin-2 | µ-opioid receptor | - | [5] |

| [Trp3]endomorphin-2 (Endomorphin-1) | µ-opioid receptor | Different binding characteristics | [5] |

Applications in Drug Development

The strategic use of D-phenylalanine has been explored in various therapeutic areas, most notably in the development of antimicrobial and anticancer peptides.

Antimicrobial Peptides

The increased stability afforded by D-phenylalanine is particularly advantageous for antimicrobial peptides (AMPs), which need to persist in biological environments to exert their effect. Studies have shown that AMPs containing D-amino acids exhibit enhanced resistance to bacterial proteases.

Anticancer Peptides and Signaling Pathways

In the realm of oncology, D-phenylalanine-containing peptides are being investigated for their potential to induce cancer cell death and inhibit tumor growth. While the precise mechanisms are often complex and peptide-specific, some studies suggest that these peptides can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. For instance, a phenylalanine-based vinyl ketone has been shown to act as an inactivator of AKT kinase.[6]

Below is a representative diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing D-phenylalanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids and Fmoc-D-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC-grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-Phe-OH at the desired position.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

In Vitro Serum Stability Assay using HPLC

This protocol describes a method to assess the stability of a D-phenylalanine-containing peptide in human serum.

Materials:

-

Purified peptide

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or acetonitrile (ACN)

-

HPLC system with a C18 column

-

HPLC-grade acetonitrile and water with 0.1% TFA

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in PBS.

-

Incubate the peptide solution with human serum (e.g., at a 1:4 peptide solution to serum ratio) at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

-

Protein Precipitation:

-

Immediately stop the enzymatic degradation by adding an equal volume of 10% TCA or three volumes of cold acetonitrile to the aliquot.

-

Vortex and incubate on ice for 10-20 minutes to precipitate serum proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

HPLC Analysis:

-

Collect the supernatant containing the peptide and its degradation products.

-

Analyze the supernatant by reverse-phase HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its metabolites.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.

-

Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

-

MTT Assay for Cell Viability of an Anticancer Peptide

This protocol details the use of an MTT assay to evaluate the cytotoxic effect of a D-phenylalanine-containing anticancer peptide on a cancer cell line.[7][8][9]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide in a complete culture medium.

-

Remove the old medium from the cells and add the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

-

Incubate the cells with the peptide for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[8]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each peptide concentration compared to the untreated control.

-

Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

-

Mandatory Visualizations

Peptide Drug Development Workflow

The following diagram illustrates a general workflow for the development of peptide-based drugs, from initial design to preclinical studies.

Experimental Workflow: Peptide Synthesis and Purity Analysis

This diagram outlines the key steps involved in the synthesis and subsequent purity analysis of a peptide.

Conclusion

The incorporation of D-phenylalanine represents a powerful and widely adopted strategy in peptide drug design to enhance metabolic stability. This modification directly addresses the critical challenge of proteolytic degradation, thereby improving the pharmacokinetic properties of peptide therapeutics. While the effects on bioactivity must be carefully evaluated on a case-by-case basis, the benefits of increased half-life often outweigh potential decreases in receptor affinity. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to synthesize, evaluate, and optimize D-phenylalanine-containing peptides for a range of therapeutic applications. As our understanding of the complex interplay between peptide structure, stability, and function continues to grow, the rational design of peptides incorporating D-amino acids will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [researchworks.creighton.edu]

- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [worthe-it.co.za]

- 7. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.org [mdpi.org]

- 9. lornajane.net [lornajane.net]

The Pivotal Role of Proline Residues in Dipeptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Proline's Unique Conformational Constraints

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-amino group. This rigid five-membered pyrrolidine ring structure imposes significant conformational constraints on the peptide backbone, fundamentally influencing the structure and function of peptides and proteins. Unlike other amino acids which freely rotate around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, proline's φ angle is restricted to a narrow range of approximately -60° to -80°. This inherent rigidity reduces the conformational entropy of the unfolded state, which can contribute to the stability of the folded protein.

A key feature of the peptide bond preceding a proline residue (the X-Pro peptide bond) is its ability to adopt both cis and trans conformations with a relatively small energy difference, typically in the range of 0.5 kcal/mol.[1] This is in stark contrast to non-proline peptide bonds where the trans conformation is overwhelmingly favored by approximately 2.5 kcal/mol.[1] The slow interconversion between the cis and trans isomers of the X-Pro bond can be a rate-limiting step in protein folding and can serve as a molecular switch in biological processes.

Data Presentation: Conformational Parameters of Proline-Containing Dipeptides

The conformational preferences of proline-containing dipeptides can be quantified by their backbone dihedral angles (φ, ψ, and ω) and the thermodynamics of cis-trans isomerization.

Dihedral Angles of Proline Residues in Defined Secondary Structures

The following table summarizes typical backbone dihedral angles for proline residues found in common secondary structural motifs. The restricted φ angle is a hallmark of proline's conformational rigidity.

| Secondary Structure | Preceding Residue (X) | Proline Residue (Pro) | Dipeptide Sequence | φ (Pro) | ψ (Pro) | ω (X-Pro) |

| Polyproline II Helix (PPII) | Any | Pro | X-Pro | ~ -78° | ~ +149° | ~ 180° (trans) |

| Polyproline I Helix (PPI) | Any | Pro | X-Pro | ~ -83° | ~ +158° | ~ 0° (cis) |

| Type I β-turn | Any | Pro | X-Pro (at i+1) | ~ -60° | ~ -30° | ~ 180° (trans) |

| Type II β-turn | Any | Pro | X-Pro (at i+1) | ~ -60° | ~ +120° | ~ 180° (trans) |

| Type VIa β-turn | Any | Pro | X-Pro (at i+1) | ~ -60° | ~ 0° | ~ 0° (cis) |

| Type VIb β-turn | Any | Pro | X-Pro (at i+1) | ~ -60° | ~ 180° | ~ 0° (cis) |

Note: These are idealized values and can vary depending on the specific peptide sequence and environment.

Thermodynamic Parameters of Cis-Trans Isomerization for X-Pro Dipeptides

The equilibrium between the cis and trans conformations of the X-Pro peptide bond is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The following table presents thermodynamic parameters for the trans → cis isomerization of selected dipeptides in aqueous solution.

| Dipeptide | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG° at 298 K (kcal/mol) | % cis at 298 K |

| Gly-Pro | ~0.7 | ~ -1.0 | ~1.0 | ~15% |

| Ala-Pro | ~0.5 | ~ -0.5 | ~0.65 | ~25% |

| Phe-Pro | ~0.3 | ~ 0.2 | ~0.24 | ~40% |

| Val-Pro | ~0.6 | ~ -0.3 | ~0.69 | ~23% |

Note: These values are approximate and can be influenced by solvent conditions, pH, and the nature of the N- and C-terminal blocking groups.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis of Proline Dipeptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the conformational ensemble of proline-containing dipeptides in solution, including the determination of cis and trans isomer populations and dihedral angle restraints.

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized and purified dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the presence of distinct sets of resonances for the cis and trans isomers. The relative integrals of well-resolved peaks corresponding to the two isomers provide a quantitative measure of their populations.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons within each isomer, aiding in the assignment of backbone and side-chain resonances.

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a spin system, facilitating the complete assignment of each isomer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 150-300 ms to identify through-space proximities between protons.

-

For proline dipeptides, key NOE/ROE cross-peaks include:

-

Intra-residue: Hα(i) to Hδ(i) (strong in trans), Hα(i) to Hα(i-1) (strong in cis).

-

Inter-residue: Hα(i-1) to Hδ(Pro), Hα(i-1) to Hα(Pro).

-

-

The presence and intensity of these cross-peaks are used to qualitatively and semi-quantitatively determine the cis/trans conformation and to derive distance restraints for structure calculations.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a 1D ¹³C NMR spectrum. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state. A difference of > 4 ppm between the Cβ and Cγ chemical shifts is indicative of a trans peptide bond, while a smaller difference is characteristic of a cis bond.

-

-

Data Analysis:

-

Assign all proton and carbon resonances for both cis and trans isomers.

-

Calculate the cis/trans population ratio from the integration of well-resolved peaks in the ¹H NMR spectrum.

-

Use the intensities of NOE/ROE cross-peaks to generate a set of inter-proton distance restraints.

-

Employ molecular dynamics or simulated annealing protocols with the experimental restraints to generate an ensemble of structures representing the solution conformation of the dipeptide.

-

X-ray Crystallography of Proline-Containing Dipeptides

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Methodology:

-

Peptide Synthesis and Purification: Synthesize the dipeptide using solid-phase or solution-phase chemistry and purify to >95% purity by HPLC.

-

Crystallization Screening:

-

Dissolve the purified peptide in a suitable buffer to a high concentration (e.g., 10-50 mg/mL).

-

Use commercially available or in-house prepared crystallization screens to test a wide range of precipitants, pH, and additives.

-

Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization methods.

-

-

Crystal Optimization and Harvesting:

-

Optimize initial crystal hits by systematically varying the concentrations of precipitant, peptide, and buffer components.

-

Carefully harvest well-formed single crystals using a cryoloop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in an X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the diffraction data, adjusting atomic coordinates and thermal parameters to improve the fit between the calculated and observed structure factors.

-

Validate the final structure using geometric and stereochemical checks.

-

Computational Modeling of Proline Dipeptide Conformation

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of proline dipeptides.

Methodology:

-

System Setup:

-

Build the initial structure of the dipeptide in both cis and trans conformations using molecular modeling software (e.g., PyMOL, Chimera).

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the energetics of proline-containing peptides.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

-

Equilibration:

-

Perform a short MD simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the peptide.

-

Perform a subsequent MD simulation under NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the density of the system.

-

-

Production MD Simulation: Run a long production MD simulation (nanoseconds to microseconds) to sample the conformational space of the dipeptide.

-

Analysis:

-

Analyze the trajectory to determine the time evolution of dihedral angles (φ, ψ, ω), root-mean-square deviation (RMSD), and radius of gyration.

-

Construct Ramachandran plots to visualize the accessible φ and ψ angles.

-

Use clustering algorithms to identify the most populated conformational states.

-

Employ enhanced sampling techniques (e.g., metadynamics, replica exchange MD) to accelerate the sampling of the slow cis-trans isomerization process and calculate the free energy landscape.

-

Mandatory Visualizations

Signaling Pathway: The Crk Adaptor Protein Proline Switch

The CrkII adaptor protein utilizes a proline switch to regulate its conformation and function in cell signaling. The cis-trans isomerization of the Gly237-Pro238 peptide bond, catalyzed by cyclophilin A (CypA), controls the interaction between the N-terminal and C-terminal SH3 domains, thereby modulating Crk's ability to bind to downstream effectors like Abl kinase.

Caption: The CrkII signaling pathway is regulated by a proline switch.

Experimental Workflow: Characterizing Proline-Dependent Protein-Protein Interactions

This workflow outlines the key steps to investigate how the conformation of a proline-containing motif influences its interaction with a binding partner.

Caption: Workflow for studying proline-dependent protein-protein interactions.

Logical Relationship: Conformational States of an X-Pro Dipeptide

The conformational landscape of a proline dipeptide is primarily defined by the cis-trans isomerization of the peptide bond and the puckering of the pyrrolidine ring.

Caption: Conformational states of a proline-containing dipeptide.

References

Z-D-Phe-Pro-OH: An Uncharted Territory in Neuroscience

Despite a comprehensive search of scientific literature and chemical databases, the dipeptide Z-D-Phe-Pro-OH, chemically identified as N-benzyloxycarbonyl-D-phenylalanyl-L-proline, does not have any established relevance in the field of neuroscience. Currently, there is no available data on its biological activity, mechanism of action, or potential therapeutic effects within the central nervous system.

While the specific compound requested appears to be uninvestigated in a neurological context, its constituent amino acids, Phenylalanine and Proline, are known to play significant roles in brain function.

Phenylalanine is an essential amino acid and a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. These catecholamines are crucial for regulating mood, attention, and the body's stress response. Deficiencies or metabolic disturbances of phenylalanine can have profound neurological consequences.

Proline is a unique amino acid that provides structural rigidity to proteins. In the brain, L-proline is involved in both excitatory and inhibitory neurotransmission and has been a subject of research for its potential neuroprotective and neuromodulatory properties.[1][2]

The absence of research on this compound in neuroscience means there is no quantitative data regarding its binding affinities, efficacy in neuronal models, or pharmacokinetic profiles to summarize. Similarly, no established experimental protocols or signaling pathways involving this specific dipeptide have been described in the scientific literature.

Therefore, the creation of an in-depth technical guide, data tables, or pathway diagrams as requested is not possible at this time due to the lack of foundational research on this compound in the context of neuroscience. The compound remains a chemically defined entity without a characterized biological role in this field. Further research would be required to determine if this dipeptide has any potential significance for researchers, scientists, and drug development professionals in neuroscience.

References

Introduction to N-protected dipeptides in research

An In-Depth Technical Guide to N-Protected Dipeptides in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks in peptide chemistry and drug discovery.[1] The synthesis of these molecules, however, requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the polymerization of amino acids.[2][3] This is achieved through the use of protecting groups, which temporarily block reactive functional groups. Specifically, N-protected dipeptides, which have a protecting group on the N-terminus of the dipeptide, are crucial intermediates.[]

The protection of the α-amino group of the first amino acid is essential to control the direction of peptide bond formation.[2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-protected dipeptides, their applications in research, and detailed experimental protocols. These protected segments are vital for the stepwise synthesis of more complex peptides, forming the basis for advancements in peptide-based therapeutics, from drug delivery systems to innovative treatments for a range of diseases.[][5][6]

Core Concepts in N-Protected Dipeptide Synthesis

The synthesis of an N-protected dipeptide is a multi-step process that involves the protection of the N-terminal amino acid, activation of its carboxyl group, coupling with a second amino acid, and subsequent purification. The choice of protecting groups and coupling reagents is critical for the success of the synthesis, influencing yield, purity, and the potential for side reactions like racemization.[7]

N-Terminal Protecting Groups

To prevent the α-amino group of an amino acid from reacting with its own or another's activated carboxyl group, a temporary protecting group is installed.[3][8] The ideal protecting group is one that can be introduced efficiently and removed under conditions that do not affect the newly formed peptide bond or other sensitive functional groups in the molecule—a concept known as orthogonality.[2][9] The two most widely used N-protecting groups in modern peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[10]

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Boc- | Strong acids (e.g., Trifluoroacetic Acid - TFA)[8][11] | Acid-labile; a cornerstone of "Boc chemistry" in solid-phase peptide synthesis (SPPS).[10] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Mild bases (e.g., 20% piperidine in DMF)[9][12] | Base-labile; widely used in modern SPPS due to milder deprotection conditions.[9][13] |

| Carbobenzoxy | Cbz or Z | Z- | Catalytic hydrogenation (H₂, Pd/C) or strong acids (HBr/acetic acid)[8] | One of the earliest developed protecting groups, still used in solution-phase synthesis.[13] |

| o-Nitrobenzenesulfonyl | oNbs | oNbs- | Thiol-based reagents (e.g., phenylthiol) | Allows for N-acylation with reduced racemization and can be removed under mild conditions.[14] |

| Triphenylmethyl | Trt | Trt- | Mild acids (e.g., TFA, HBr/AcOH) | Due to steric hindrance, it's more commonly used for protecting side-chain amino groups.[14] |

Peptide Coupling Reagents

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and slow.[15] Coupling reagents are used to activate the carboxyl group of the N-protected amino acid, converting it into a more reactive intermediate that readily reacts with the amino group of the second amino acid.[15] The choice of coupling reagent impacts reaction speed, efficiency, and the suppression of racemization.[7]

| Coupling Reagent | Abbreviation | Class | Key Characteristics & Applications |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the first coupling reagents developed; highly effective but produces an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis.[7][15][16] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carbodiimide | Water-soluble carbodiimide; the resulting urea byproduct is also water-soluble, simplifying purification. Commonly used for biological conjugations.[7][15] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | Widely used for its high coupling efficiency and ability to suppress racemization, especially when used with an additive like HOBt.[15][17] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | More reactive than HBTU, leading to faster coupling with less epimerization.[17] Particularly effective for difficult couplings. |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium | A highly effective coupling reagent, especially for sterically hindered or N-methyl amino acids.[17] |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | A commonly employed reagent that generates OBt active esters, widely used in both solution and solid-phase synthesis. |

Experimental Workflow and Protocols

The synthesis and purification of N-protected dipeptides require precise execution of standardized protocols. Below are representative methodologies for synthesis, purification, and characterization.

General Synthesis Workflow

The overall process follows a logical sequence of protection, activation, coupling, and purification.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-Phe-OMe

This protocol details the synthesis of N-Boc-L-alanyl-L-phenylalanine methyl ester as a representative example.

Materials and Reagents:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Stir the solution at 0°C (ice bath) for 10 minutes.

-

Neutralization: In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

-

Coupling: Add the neutralized H-Phe-OMe solution to the activated Boc-Ala-OH solution dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.

-

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides, separating the target dipeptide from impurities based on hydrophobicity.[18][19][20]

Materials and Equipment:

-

Crude N-protected dipeptide

-

HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)

-

HPLC-grade acetonitrile with 0.1% TFA (Solvent B)

-

Preparative RP-HPLC system with a C18 column

-

UV detector (monitoring at 210-220 nm)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., a small percentage of Solvent B in Solvent A). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%) until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes). The polarity of the eluent is gradually reduced, allowing for the separation of compounds based on their hydrophobicity.[18]

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents and obtain the final product as a white powder.[18]

Applications in Research and Drug Development

N-protected dipeptides are not merely synthetic intermediates; they are enabling tools across various stages of biomedical research.[]

-

Building Blocks for Larger Peptides: They serve as fundamental units in both solid-phase and solution-phase synthesis for constructing complex bioactive peptides and small proteins.[][21]

-

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing a series of dipeptides with modified amino acids, researchers can probe how specific structural features influence biological activity, a cornerstone of medicinal chemistry.[]

-

Drug Discovery and Design: Protected dipeptides are crucial for creating peptide-based drugs, which offer high specificity and low toxicity compared to small molecules.[6][15] This includes the development of peptidomimetics, where the peptide backbone is altered to improve stability and bioavailability.[]

-

Peptide Library Synthesis: They are used in combinatorial chemistry to rapidly generate large libraries of peptides for high-throughput screening against biological targets like enzymes or receptors.[]

-

Biomaterials: Self-assembling dipeptides can form hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.[5]

References

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 5. Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bachem.com [bachem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Bot Detection [iris-biotech.de]

- 10. peptide.com [peptide.com]

- 11. youtube.com [youtube.com]

- 12. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. file.globalso.com [file.globalso.com]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

- 19. hplc.eu [hplc.eu]

- 20. researchgate.net [researchgate.net]

- 21. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Z-D-Phe-Pro-OH: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of the dipeptide Z-D-Phe-Pro-OH (N-Carbobenzoxy-D-phenylalanyl-L-proline). The synthesis is a solution-phase peptide coupling reaction, a fundamental technique in medicinal chemistry and drug development. This protocol outlines the coupling of N-terminally protected Z-D-phenylalanine with the methyl ester of L-proline, followed by the saponification of the resulting dipeptide ester to yield the final product. This method is a common and effective way to create specific peptide bonds for the development of peptidomimetics and other peptide-based therapeutics.

Introduction

The synthesis of well-defined dipeptides is a critical process in the fields of biochemistry and pharmaceutical development. This compound is a valuable building block in the synthesis of more complex peptides and peptidomimetics. The carbobenzoxy (Z) group provides robust protection for the N-terminus of D-phenylalanine, while the proline residue introduces conformational rigidity into peptide structures. This application note details a reliable, solution-phase synthesis protocol for this compound, suitable for laboratory-scale preparation.

Chemical Data Summary

The following table summarizes the key chemical properties of the reactants and the final product involved in this synthesis.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Carbobenzoxy-D-phenylalanine | Z-D-Phe-OH | C₁₇H₁₇NO₄ | 299.32 | 2448-45-5 |

| L-Proline methyl ester hydrochloride | H-Pro-OMe·HCl | C₆H₁₂ClNO₂ | 165.62 | 53101-52-3 |

| N,N'-Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ | 206.33 | 538-75-0 |

| 1-Hydroxybenzotriazole hydrate | HOBt·xH₂O | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 123333-53-9 |

| N-Carbobenzoxy-D-phenylalanyl-L-proline | This compound | C₂₂H₂₄N₂O₅ | 396.44 | 17460-56-9 |

| N-Carbobenzoxy-D-phenylalanyl-L-proline methyl ester | Z-D-Phe-Pro-OMe | C₂₃H₂₆N₂O₅ | 410.47 | 65735-86-6 |

Experimental Protocol

This protocol is divided into three main stages: the deprotection of L-proline methyl ester hydrochloride, the peptide coupling reaction, and the saponification of the dipeptide ester.

Stage 1: Deprotection of L-Proline Methyl Ester Hydrochloride

-

Reagents and Materials:

-

L-Proline methyl ester hydrochloride (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

-

Procedure:

-

Suspend L-proline methyl ester hydrochloride in dichloromethane (DCM) in a round bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add triethylamine (TEA) to the suspension with continuous stirring.

-

Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 1 hour. The resulting solution of free L-proline methyl ester is used directly in the next stage.

-

Stage 2: Peptide Coupling

-

Reagents and Materials:

-

Z-D-Phenylalanine (1.0 eq)

-

1-Hydroxybenzotriazole hydrate (HOBt·xH₂O) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Solution of L-proline methyl ester in DCM (from Stage 1)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

Filter funnel and filter paper

-

-

Procedure:

-

In a separate round bottom flask, dissolve Z-D-Phenylalanine and 1-hydroxybenzotriazole hydrate in dichloromethane.

-

Cool this solution in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM to the cooled Z-D-Phe-OH solution.

-

Stir the mixture at 0°C for 30 minutes.

-

To this activated mixture, add the solution of L-proline methyl ester (from Stage 1) dropwise at 0°C.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product and wash the filter cake with a small amount of cold DCM.

-